molecular formula C22H49NO6S B12764422 Bis(2-hydroxyethyl)ammonium octadecyl sulphate CAS No. 64346-13-0

Bis(2-hydroxyethyl)ammonium octadecyl sulphate

Cat. No.: B12764422
CAS No.: 64346-13-0
M. Wt: 455.7 g/mol
InChI Key: FXENCNXRPCFSSX-UHFFFAOYSA-N
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Description

Tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate, also known by its EINECS number 264-791-6, is a chemical compound with the molecular formula C44H78N4O8. It is widely recognized for its application as a light stabilizer in various polymeric materials, enhancing their resistance to degradation caused by ultraviolet radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which this compound exerts its effects is through the stabilization of free radicals. The piperidyl groups in the molecule can scavenge free radicals generated by ultraviolet radiation, thereby preventing the degradation of the polymer matrix. This radical scavenging activity is facilitated by the formation of stable nitroxide radicals, which do not propagate the degradation chain reaction .

Comparison with Similar Compounds

  • Bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate
  • Tetrakis (1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate

Comparison: Tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is unique due to its high molecular weight and the presence of multiple piperidyl groups, which enhance its radical scavenging ability. Compared to bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate, it offers superior stabilization due to the additional ester groups that provide more sites for radical interaction .

Properties

CAS No.

64346-13-0

Molecular Formula

C22H49NO6S

Molecular Weight

455.7 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;octadecyl hydrogen sulfate

InChI

InChI=1S/C18H38O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2

InChI Key

FXENCNXRPCFSSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

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